molecular formula C47H63ClNO2PPd B12320737 Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12320737
M. Wt: 846.9 g/mol
InChI Key: HKSPKJBZILFTOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a palladium-based complex widely used as a catalyst in various organic reactions. This compound is particularly known for its effectiveness in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of 2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl with 2’-amino-1,1’-biphenyl-2-yl in the presence of a palladium source, such as palladium chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate or sodium phosphate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exerts its effects involves the formation of an active palladium species. This active species participates in oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high efficiency and selectivity in cross-coupling reactions. Its bulky ligands provide steric hindrance, which enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C47H63ClNO2PPd

Molecular Weight

846.9 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline

InChI

InChI=1S/C35H53O2P.C12H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

HKSPKJBZILFTOJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.